molecular formula C18H25N3O2S B3238974 tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate CAS No. 1417794-28-5

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B3238974
CAS No.: 1417794-28-5
M. Wt: 347.5 g/mol
InChI Key: ZVTKXYNQRLVJNG-UHFFFAOYSA-N
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Description

CAS Number: 1417794-28-5 Molecular Formula: C₁₈H₂₅N₃O₂S Molecular Weight: 347.48 g/mol Structure: This compound features a piperidine ring substituted at the 4-position with a methylcarbamate group (protected by a tert-butyl moiety) and at the 1-position with a benzo[d]isothiazol-3-yl heterocycle.

Applications: Primarily used as a pharmaceutical intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Its carbamate group enhances stability during synthetic workflows, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)19-12-13-8-10-21(11-9-13)16-14-6-4-5-7-15(14)24-20-16/h4-7,13H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTKXYNQRLVJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118452
Record name Carbamic acid, N-[[1-(1,2-benzisothiazol-3-yl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-28-5
Record name Carbamic acid, N-[[1-(1,2-benzisothiazol-3-yl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(1,2-benzisothiazol-3-yl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a piperidine ring substituted with a benzo[d]isothiazole moiety and a tert-butyl carbamate group, this compound is being investigated for various therapeutic applications. This article delves into its biological activity, synthesis, and potential implications in pharmacology.

Chemical Structure and Properties

Molecular Formula : C₁₈H₂₅N₃O₂S
Molecular Weight : Approximately 347.5 g/mol

The compound features a distinctive arrangement of functional groups that contribute to its biological properties. The presence of the benzo[d]isothiazole component is particularly noteworthy, as this structure is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC₁₈H₂₅N₃O₂S
Molecular Weight347.5 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biochemical pathways, potentially influencing cellular processes like apoptosis and autophagy.

Therapeutic Potential

Research indicates that this compound could have applications in treating conditions such as cancer, where it may inhibit tumor growth or metastasis. For instance, compounds with similar structural motifs have shown promise as inhibitors of cancer cell migration and proliferation.

Case Study: Inhibition of Cancer Cell Growth

A study focusing on related compounds demonstrated significant inhibitory effects on hepatocellular carcinoma cells through mechanisms involving lysosomal targeting and the induction of autophagy and apoptosis. These findings suggest that this compound could exhibit similar effects, warranting further investigation.

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. These studies typically involve:

  • Cell Viability Assays : To determine the IC50 values.
  • Mechanistic Studies : To explore pathways affected by the compound.

In vivo models are essential for evaluating the pharmacokinetics and therapeutic efficacy in living organisms.

Table 2: Summary of Biological Studies

Study TypeFindings
In VitroSignificant cytotoxicity against cancer cells
In VivoPotential inhibition of tumor growth
MechanisticInduction of apoptosis and autophagy

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:

  • Formation of the Piperidine Ring : Starting from appropriate precursors.
  • Substitution with Benzo[d]isothiazole : Introducing the isothiazole moiety.
  • Carbamate Formation : Reacting with tert-butyl chloroformate.

Optimizing these steps for yield and purity is crucial for producing high-quality compounds suitable for biological evaluation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate (CAS 1417793-63-5)

  • Molecular Formula : C₁₇H₂₃N₃O₂S
  • Molecular Weight : 333.45 g/mol
  • However, the absence of the methyl spacer may limit solubility in polar solvents .

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS 1420820-73-0)

  • Molecular Formula : C₁₈H₂₅N₃O₄S
  • Molecular Weight : 379.47 g/mol
  • Key Difference : The benzo[d]isothiazole ring is oxidized to a 1,1-dioxide (sulfone group).
  • Impact: Electronic Effects: The sulfone increases electron-withdrawing character, altering reactivity and binding interactions. Solubility: Enhanced polarity improves aqueous solubility but may reduce membrane permeability. Stability: The sulfone group increases resistance to metabolic degradation compared to the non-oxidized variant .

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1)

  • Structure: Replaces the benzo[d]isothiazole with a 2-chloronicotinoyl group.
  • Key Difference : The chlorinated pyridine ring introduces a halogen atom, which can enhance lipophilicity and influence pharmacokinetics (e.g., longer half-life).
  • Applications : Used in antiviral and anticancer drug discovery, highlighting the role of heterocycle substitution in target specificity .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Feature Solubility Trends Stability/Reactivity Notes
1417794-28-5 (Target) C₁₈H₂₅N₃O₂S 347.48 Benzo[d]isothiazole, methyl-carbamate Moderate lipophilicity Stable under inert conditions
1417793-63-5 C₁₇H₂₃N₃O₂S 333.45 Direct piperidine-carbamate linkage Higher polarity Prone to hydrolysis in acidic media
1420820-73-0 (Sulfone derivative) C₁₈H₂₅N₃O₄S 379.47 Benzo[d]isothiazole 1,1-dioxide Enhanced aqueous solubility Oxidized form resists metabolism
33048-52-1 (Chloronicotinoyl analog) Not provided Not provided 2-Chloropyridine substitution High lipophilicity Halogen enhances metabolic stability

Q & A

Basic Research Question

  • Methodological Answer :
    Synthesis involves coupling benzo[d]isothiazol-3-amine with a piperidine intermediate. Key steps include:
    • Boc Protection : Use tert-butyl carbamate to protect the piperidine nitrogen, as described in multi-step syntheses of analogous compounds .
    • Purification : Silica gel column chromatography (e.g., dichloromethane/acetone 90:10) to isolate intermediates, ensuring ≥95% purity .
    • Characterization : Confirm identity via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS. For example, NMR data for related carbamates show distinct peaks for tert-butyl groups (~1.4 ppm) and aromatic protons (7.0–8.5 ppm) .

How can researchers optimize the coupling reaction between benzo[d]isothiazol-3-amine and piperidine derivatives?

Advanced Research Question

  • Methodological Answer :
    Optimization strategies include:
    • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity. Evidence from similar reactions shows THF at 60°C improves yield .
    • Catalysis : Employ Pd-based catalysts for cross-coupling or acid scavengers (e.g., DIEA) to mitigate side reactions .
    • Reaction Monitoring : Track progress via TLC or HPLC-MS to identify unreacted starting materials and adjust stoichiometry .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

  • Methodological Answer :
    • Structural Confirmation :
  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} to verify tert-butyl (1.4 ppm, singlet) and piperidine methylene protons (3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ (theoretical m/z: 334.18 for C17H23N3O2S\text{C}_{17}\text{H}_{23}\text{N}_3\text{O}_2\text{S}) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

How to resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

  • Methodological Answer :
    • Assay Validation : Ensure consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
    • Stereochemical Purity : Chiral HPLC or X-ray crystallography to confirm absence of enantiomeric impurities, which may alter activity .
    • Solubility Adjustments : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts. Preclinical studies of similar carbamates recommend phosphate buffers (pH 7.4) for in vitro assays .

What strategies improve solubility and bioavailability of this compound in preclinical models?

Advanced Research Question

  • Methodological Answer :
    • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via structural modification of the carbamate or piperidine moiety .
    • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. For example, β-cyclodextrin increased bioavailability of analogous piperidine derivatives by 2.5-fold .
    • In Vivo Testing : Administer via intravenous or oral routes in rodent models, monitoring plasma half-life (t1/2_{1/2}) and tissue distribution using LC-MS/MS .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

  • Methodological Answer :
    • Core Modifications :
  • Piperidine Ring : Replace with azetidine or morpholine to assess conformational flexibility .
  • Benzoisothiazole : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) to modulate π-π stacking with targets .
    • Biological Testing : Profile derivatives against target panels (e.g., kinase assays) and counter-screens for off-target effects. For instance, GAK kinase inhibition was optimized via isothiazolo[4,3-b]pyridine substitutions .

What are the stability considerations for storing this compound under laboratory conditions?

Basic Research Question

  • Methodological Answer :
    • Storage Conditions : Keep at –20°C in airtight, light-protected containers. Analogous carbamates show degradation >5% after 6 months at 4°C .
    • Stability Monitoring : Regular HPLC analysis to detect hydrolysis of the tert-butyl carbamate group, which produces CO2_2 and piperidine byproducts .

How to address synthetic challenges in scaling up this compound for in vivo studies?

Advanced Research Question

  • Methodological Answer :
    • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., Boc deprotection with HCl/dioxane) to improve safety and yield .
    • Green Chemistry : Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in column chromatography .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.